molecular formula C29H22N2O4S B11618977 2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole

2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole

Cat. No.: B11618977
M. Wt: 494.6 g/mol
InChI Key: MJLBXFBHCNUKPH-UHFFFAOYSA-N
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Description

2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the dimethoxyphenyl and dioxidodibenzo[b,d]thiophenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but often involve the use of solvents like dichloromethane or tetrahydrofuran, and may require heating or cooling to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of organic electronics.

    Biology: It may be studied for its potential biological activity, including its interactions with various enzymes or receptors.

    Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, light-emitting diodes, and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, gene expression regulation, or metabolic processes. In organic electronics, the compound’s mechanism of action involves its ability to transport charge and interact with other components in a device, such as electrodes or other semiconducting materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole is unique due to its specific combination of functional groups and aromatic systems, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications where precise control over molecular interactions and electronic behavior is required.

Properties

Molecular Formula

C29H22N2O4S

Molecular Weight

494.6 g/mol

IUPAC Name

3-[2-(2,3-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]dibenzothiophene 5,5-dioxide

InChI

InChI=1S/C29H22N2O4S/c1-34-23-13-8-12-22(28(23)35-2)29-30-26(18-9-4-3-5-10-18)27(31-29)19-15-16-21-20-11-6-7-14-24(20)36(32,33)25(21)17-19/h3-17H,1-2H3,(H,30,31)

InChI Key

MJLBXFBHCNUKPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6S5(=O)=O

Origin of Product

United States

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